N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide is a complex organic compound with a unique structure that includes multiple amino acid residues
Preparation Methods
The synthesis of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide involves several steps. The synthetic route typically starts with the protection of amino groups followed by the coupling of amino acid residues using peptide bond formation techniques. Common reagents used in these reactions include carbodiimides for activation of carboxylic acids and protecting groups such as Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) to prevent unwanted side reactions . Industrial production methods may involve solid-phase peptide synthesis (SPPS) due to its efficiency in producing peptides and small proteins .
Chemical Reactions Analysis
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide has several scientific research applications:
Chemistry: It is used in the study of peptide synthesis and the development of new synthetic methodologies.
Biology: This compound can be used to investigate protein-protein interactions and enzyme-substrate specificity.
Mechanism of Action
The mechanism of action of N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit proteolytic enzymes by mimicking the natural substrate, thereby preventing the breakdown of proteins . The pathways involved in its action include inhibition of enzyme activity and modulation of signal transduction pathways .
Comparison with Similar Compounds
N-(6-Aminohexanoyl)-L-leucyl-L-valyl-N~1~-[amino(oxo)acetyl]-L-glutamamide can be compared with other similar compounds such as:
N-(6-Aminohexanoyl)-6-aminohexanoate: This compound has a similar structure but lacks the additional amino acid residues, making it less complex.
Aminocaproic acid: Known for its use in medicine as an antifibrinolytic agent, it shares the 6-aminohexanoic acid moiety but differs in its overall structure and applications.
The uniqueness of this compound lies in its multi-residue structure, which allows for more diverse interactions and applications compared to simpler analogs.
Properties
CAS No. |
923582-13-2 |
---|---|
Molecular Formula |
C24H43N7O7 |
Molecular Weight |
541.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-N-oxamoylpentanediamide |
InChI |
InChI=1S/C24H43N7O7/c1-13(2)12-16(28-18(33)8-6-5-7-11-25)22(36)30-19(14(3)4)23(37)29-15(9-10-17(26)32)21(35)31-24(38)20(27)34/h13-16,19H,5-12,25H2,1-4H3,(H2,26,32)(H2,27,34)(H,28,33)(H,29,37)(H,30,36)(H,31,35,38)/t15-,16-,19-/m0/s1 |
InChI Key |
RMBJQTXQPPVEIG-BXWFABGCSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)NC(=O)C(=O)N)NC(=O)CCCCCN |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(=O)C(=O)N)NC(=O)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.